molecular formula C22H16N2O2 B11089901 1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione

1-amino-2-{(E)-[(3-methylphenyl)imino]methyl}anthracene-9,10-dione

Cat. No.: B11089901
M. Wt: 340.4 g/mol
InChI Key: HOENJNMKMGBQAC-UHFFFAOYSA-N
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Description

1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes an amino group, a methylene bridge, and a substituted phenyl group. Its distinct molecular configuration makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. Major products formed from these reactions include various substituted anthraquinones and hydroquinones.

Scientific Research Applications

1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE involves several molecular targets and pathways:

    DNA Intercalation: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer therapy.

    Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular processes, such as topoisomerases and kinases. This inhibition can lead to the suppression of cell proliferation.

    Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE can be compared with other similar compounds, such as:

    Anthraquinone: The parent compound, which lacks the amino and imino groups. It is widely used in dye synthesis but lacks the biological activity of the substituted derivative.

    1-Aminoanthraquinone: A simpler derivative with only an amino group. It is used in dye synthesis but has limited biological applications.

    2-Phenylaminoanthraquinone: A derivative with a phenylamino group. .

The uniqueness of 1-AMINO-2-{[(3-METHYLPHENYL)IMINO]METHYL}ANTHRA-9,10-QUINONE lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

1-amino-2-[(3-methylphenyl)iminomethyl]anthracene-9,10-dione

InChI

InChI=1S/C22H16N2O2/c1-13-5-4-6-15(11-13)24-12-14-9-10-18-19(20(14)23)22(26)17-8-3-2-7-16(17)21(18)25/h2-12H,23H2,1H3

InChI Key

HOENJNMKMGBQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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